N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-28-11-4-7-20(28)21(29-12-10-17-5-2-3-6-18(17)15-29)14-26-24(30)25(31)27-19-8-9-22-23(13-19)33-16-32-22/h2-9,11,13,21H,10,12,14-16H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWYROZJZJWWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an oxalamide linkage, which are known to contribute to various pharmacological effects.
The molecular formula of the compound is with a molecular weight of approximately 434.49 g/mol. The structural complexity of this compound suggests potential interactions with biological targets, making it a candidate for further study in pharmaceutical applications.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines such as HepG2, HCT116, and MCF7. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Doxorubicin | HepG2 | 7.46 |
The anticancer mechanisms of these compounds involve several pathways:
- EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrated increased apoptosis in treated cells, indicating that these compounds can trigger programmed cell death.
- Cell Cycle Arrest : Analysis revealed that these compounds could induce cell cycle arrest at specific phases, further contributing to their antiproliferative effects.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The formation of the benzo[d][1,3]dioxole moiety can be achieved through various methods such as cyclization reactions involving catechol derivatives.
Synthetic Route Overview :
- Formation of Benzo[d][1,3]dioxole : Typically synthesized via cyclization reactions involving catechol and appropriate acylating agents.
- Oxalamide Linkage Formation : The final step involves coupling with oxalyl chloride under basic conditions to form the oxalamide bond.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- A study reported the synthesis and evaluation of thiourea derivatives containing benzo[d][1,3]dioxole moieties, which exhibited promising anticancer activity with low toxicity towards normal cells .
- Another investigation focused on the design and synthesis of auxin receptor agonists derived from benzo[d][1,3]dioxole structures that showed significant bioactivity in plant systems .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound, and how can researchers troubleshoot low yields?
The synthesis requires multi-step protocols with strict control of reaction conditions. Key parameters include:
- Temperature : Reactions often proceed optimally at 60–80°C under reflux conditions to ensure activation energy for amide bond formation .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heterocyclic intermediates .
- Solvent choice : Anhydrous tetrahydrofuran (THF) or dichloromethane minimizes hydrolysis of sensitive intermediates . Troubleshooting low yields involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of amine/oxalic acid derivatives (1:1.2 molar ratio recommended) .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- ¹H/¹³C NMR : Assign peaks for diagnostic protons (e.g., benzo[d][1,3]dioxole protons at δ 6.7–6.9 ppm; pyrrole protons at δ 6.1–6.3 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the dihydroisoquinoline and pyrrole moieties to validate stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm mass error .
Q. How can researchers design preliminary bioactivity screens for this compound?
Prioritize assays based on structural analogs:
- Anticancer activity : Use MTT assays on CCRF-CEM leukemia cells with IC₅₀ comparisons against reference compounds (e.g., doxorubicin) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays at 10 µM concentration .
- Solubility : Pre-screen in PBS (pH 7.4) with <5% DMSO to avoid false negatives in cell-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across analogs?
- Substituent variation : Compare analogs with modified dihydroisoquinoline (e.g., 3,4-dihydro vs. fully aromatic) to assess impact on apoptosis induction .
- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to model cytotoxicity trends across 20+ analogs .
- Crystallographic data : Correlate hydrogen-bonding patterns (e.g., oxalamide carbonyl interactions) with target binding affinity .
Q. What experimental strategies elucidate the mechanism of action in cancer cell lines?
- Apoptosis pathways : Perform caspase-3/7 activation assays and Annexin V staining to confirm programmed cell death .
- Transcriptomic profiling : RNA-seq analysis of treated cells (10 µM, 24h) identifies dysregulated pathways (e.g., p53, MAPK) .
- Target deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .
Q. How should researchers address contradictory solubility data reported in literature?
- Standardized protocols : Replicate solubility tests in PBS (pH 7.4) and DMSO using nephelometry for consistency .
- Co-solvent systems : Evaluate solubility enhancement via cyclodextrin inclusion complexes or PEG-based formulations .
- Molecular dynamics (MD) simulations : Predict solvation free energy to rationalize experimental discrepancies .
Q. What methodologies improve purity analysis for scale-up synthesis?
- HPLC optimization : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (retention time: 8–10 min) .
- LC-MS/MS : Detect trace impurities (e.g., unreacted amines) at ppm levels .
- Recrystallization : Refine purity to >98% using ethyl acetate/hexane (3:1 v/v) .
Q. How can metabolic stability be assessed in preclinical models?
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS at 0/30/60 min .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Plasma stability : Monitor degradation in rat plasma (37°C, 24h) to guide formulation development .
Q. What techniques identify polymorphic forms affecting bioavailability?
- Differential scanning calorimetry (DSC) : Detect melting point variations (>2°C indicates polymorphism) .
- Powder X-ray diffraction (PXRD) : Compare diffraction patterns of recrystallized batches .
- Solubility vs. pH profiles : Test polymorphs in buffers (pH 1–8) to link crystal form to dissolution rates .
Q. How can synergistic effects with existing therapies be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
